molecular formula C22H20N4O2S B11125824 (2E)-2-[4-(dimethylamino)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[4-(dimethylamino)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11125824
M. Wt: 404.5 g/mol
InChI Key: NAZPGHZQHOMMDU-CPNJWEJPSA-N
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Description

The compound (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused with a triazine ring, along with various substituents, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazine Ring: The triazine ring is often formed by the reaction of a suitable amidine with a nitrile or cyanamide under thermal or catalytic conditions.

    Coupling of the Rings: The thiazole and triazine rings are then coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino and methylphenyl groups, leading to the formation of corresponding N-oxides and benzylic alcohols or ketones.

    Reduction: Reduction reactions can target the double bond in the methylene group, converting it to a single bond and forming the corresponding saturated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and conditions such as elevated temperatures or the presence of a solvent like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or benzylic alcohols, while reduction can produce saturated derivatives. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolotriazine derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The specific compound may exhibit similar activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the treatment of various diseases. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its distinctive chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazine Derivatives: Other thiazolotriazine derivatives with different substituents may exhibit similar chemical properties and biological activities.

    Thiazole Derivatives: Compounds containing only the thiazole ring may share some reactivity but lack the additional functionality provided by the triazine ring.

    Triazine Derivatives: Compounds containing only the triazine ring may also exhibit similar properties but lack the unique reactivity of the thiazole ring.

Uniqueness

The uniqueness of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its combined thiazole and triazine rings, along with the specific substituents. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H20N4O2S/c1-14-4-6-15(7-5-14)12-18-20(27)23-22-26(24-18)21(28)19(29-22)13-16-8-10-17(11-9-16)25(2)3/h4-11,13H,12H2,1-3H3/b19-13+

InChI Key

NAZPGHZQHOMMDU-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=NC2=O

Origin of Product

United States

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